molecular formula C17H20O6 B14060733 O-DesmethylMycophenolicAcidMethylEster-d3

O-DesmethylMycophenolicAcidMethylEster-d3

Cat. No.: B14060733
M. Wt: 320.3 g/mol
InChI Key: ONBUUVPMBJOPQE-UHFFFAOYSA-N
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Description

O-Desmethyl Mycophenolic Acid Methyl Ester is a derivative of mycophenolic acid, a compound known for its immunosuppressive properties. It is used primarily in pharmaceutical research and development due to its high purity and specific biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Desmethyl Mycophenolic Acid Methyl Ester involves the esterification of O-Desmethyl Mycophenolic Acid. This process typically uses methanol and an acid catalyst under reflux conditions . The reaction is monitored using chromatographic techniques to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of O-Desmethyl Mycophenolic Acid Methyl Ester follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the compound’s purity and consistency. Advanced techniques such as High-Performance Liquid Chromatography (HPLC) are used for the purification and validation of the final product .

Chemical Reactions Analysis

Types of Reactions

O-Desmethyl Mycophenolic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

O-Desmethyl Mycophenolic Acid Methyl Ester exerts its effects by inhibiting inosine monophosphate dehydrogenase, an enzyme crucial for the de novo synthesis of guanine nucleotides. This inhibition leads to a reduction in the proliferation of B and T lymphocytes, thereby exerting immunosuppressive effects . Additionally, it activates the cellular Akt-mTOR-S6K pathway, which plays a role in its antiviral activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Desmethyl Mycophenolic Acid Methyl Ester is unique due to its specific esterification, which may confer different pharmacokinetic properties compared to its parent compound and other derivatives. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Properties

IUPAC Name

methyl 6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O6/c1-9(5-7-13(18)22-3)4-6-11-15(19)10(2)12-8-23-17(21)14(12)16(11)20/h4,19-20H,5-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBUUVPMBJOPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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